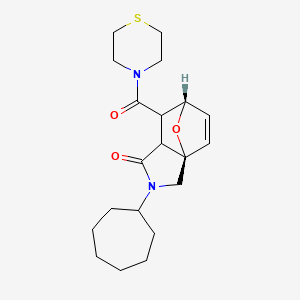

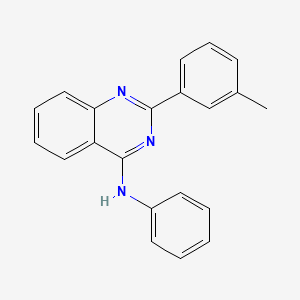

![molecular formula C19H12N2O5S2 B5521814 5-(1,3-benzodioxol-5-ylmethylene)-3-[(1,3-benzodioxol-5-ylmethylene)amino]-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B5521814.png)

5-(1,3-benzodioxol-5-ylmethylene)-3-[(1,3-benzodioxol-5-ylmethylene)amino]-2-thioxo-1,3-thiazolidin-4-one

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Synthesis Analysis

- The synthesis of related thiazolidinone derivatives involves multi-step reactions, starting from key intermediates like 2-bromoethanone or 2-aminophenol, and employing methods such as Schiff base formation and microwave-assisted synthesis (Bhovi et al., 2010); (Zidar et al., 2009).

Molecular Structure Analysis

- X-ray diffraction studies reveal the molecular structures of thiazolidinone derivatives, showing planar thiazolidine moieties and their inclination to attached fragments (Kosma et al., 2012); (Facchinetti et al., 2011).

Chemical Reactions and Properties

- Thiazolidinone derivatives react with aldehydes under varying conditions to form substituted products or Schiff bases (Hirsova et al., 2015).

- Addition reactions with thiols and subsequent cyclization or dissociation processes are also observed (Nagase, 1974).

Physical Properties Analysis

- Thiazolidinone derivatives exhibit various crystalline forms and packing structures in solid states, influenced by hydrogen bonding and π–π stacking interactions (Rahmani et al., 2017).

Chemical Properties Analysis

- The electrochemical properties of thiazolidinone derivatives are characterized by techniques like cyclic voltammetry and differential pulse voltammetry, revealing the influence of substituents on redox potentials (Ungureanu et al., 2021).

Applications De Recherche Scientifique

Heterocyclic Tautomerism and Structural Reassignment

Research has explored the structural properties of 2-amino-1,3-thiazolidin-4-one derivatives, showing that these compounds can exist in different tautomeric forms within their crystal structures. This has implications for understanding the chemical behavior and potential reactivity of similar compounds in biological and chemical systems (Gzella et al., 2014).

Inhibitors of Protein Kinases

A study on the design and microwave synthesis of new 1,3-thiazolidin-4-ones, including compounds with structural similarities to the specified compound, identified new inhibitors of protein kinase DYRK1A. These findings are significant for developing treatments for neurological and oncological disorders (Bourahla et al., 2021).

Synthesis of Biological Agents

The synthesis of 3-[4-(1-benzofuran-2-yl)-1,3-thiazol-2-yl]-2-(4-aryl)-1,3-thiazolidin-4-one derivatives has been developed, showing potential antimicrobial and analgesic activity. This research points to the versatility of thiazolidin-4-one derivatives in producing compounds with significant biological activities (Venkatesh et al., 2010).

Antimicrobial and Cytotoxic Activities

Another study synthesized a series of 5-benzylidene-2-[(pyridine-4-ylmethylene)hydrazono]-thiazolidin-4-ones, investigating their antimicrobial and cytotoxic activities. This research indicates the potential use of such compounds in developing new antibacterial and anticancer agents (Feitoza et al., 2012).

Synthesis and Evaluation of Anticancer Effects

The synthesis of novel thioxothiazolidin-4-one derivatives and their in vivo anticancer and antiangiogenic effects against transplantable mouse tumors demonstrate the therapeutic potential of these compounds in cancer treatment (Chandrappa et al., 2010).

Propriétés

IUPAC Name |

(5Z)-5-(1,3-benzodioxol-5-ylmethylidene)-3-[(E)-1,3-benzodioxol-5-ylmethylideneamino]-2-sulfanylidene-1,3-thiazolidin-4-one |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H12N2O5S2/c22-18-17(7-11-1-3-13-15(5-11)25-9-23-13)28-19(27)21(18)20-8-12-2-4-14-16(6-12)26-10-24-14/h1-8H,9-10H2/b17-7-,20-8+ |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CAVAFCJGFLFZNS-VEJRDGMCSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1OC2=C(O1)C=C(C=C2)C=C3C(=O)N(C(=S)S3)N=CC4=CC5=C(C=C4)OCO5 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1OC2=C(O1)C=C(C=C2)/C=C\3/C(=O)N(C(=S)S3)/N=C/C4=CC5=C(C=C4)OCO5 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H12N2O5S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

412.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

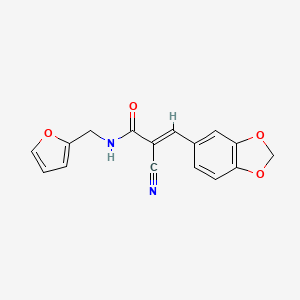

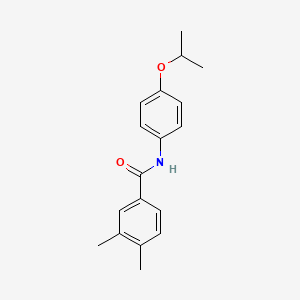

![4-[1-(cyclopropylmethyl)-1H-imidazol-2-yl]-N-(3,4-dimethylphenyl)-1-piperidinecarboxamide](/img/structure/B5521743.png)

![4-bromo-2-{2-[(4-methylphenyl)sulfonyl]carbonohydrazonoyl}phenyl 4-nitrobenzenesulfonate](/img/structure/B5521752.png)

![5,6-dimethyl-3-(3-phenylpropyl)thieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B5521779.png)

![6-(pyrrolidin-1-ylmethyl)-4-[3-(1,3,5-trimethyl-1H-pyrazol-4-yl)propanoyl]-1,4-oxazepan-6-ol](/img/structure/B5521790.png)

![8-[(5-ethyl-4,5,6,7-tetrahydro-1-benzothien-2-yl)carbonyl]-1,4-dioxa-8-azaspiro[4.5]decane](/img/structure/B5521791.png)

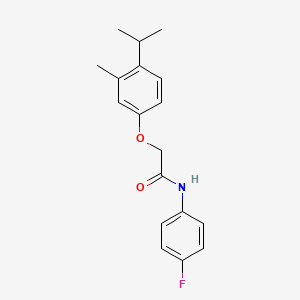

![1-(2-fluorobenzyl)-N-{2-[(4-methyl-2-pyridinyl)amino]ethyl}-6-oxo-3-piperidinecarboxamide](/img/structure/B5521804.png)

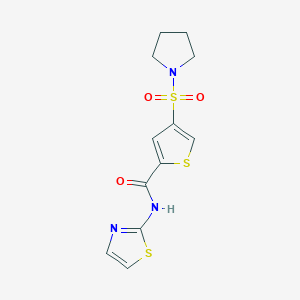

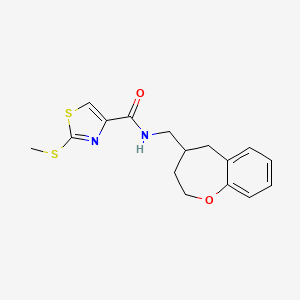

![N-methyl-2-propyl-N-[1-(1,3-thiazol-5-yl)ethyl]-1,3-thiazole-4-carboxamide](/img/structure/B5521848.png)